Aluminum, (acetato-kappaO)dihydroxy-

Overview

Description

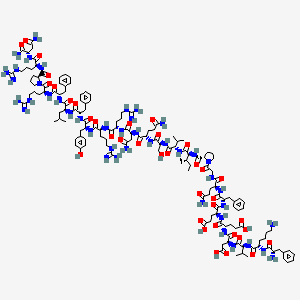

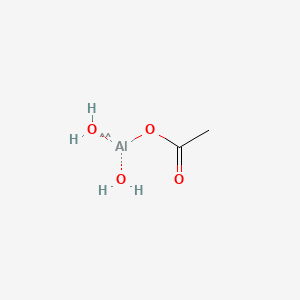

Aluminum, (acetato-kappaO)dihydroxy-, also known as aluminum diacetate, is a chemical compound with the formula [Al(OH)_2(C_2H_3O_2)]. It is a water-soluble form of aluminum acetate .

Molecular Structure Analysis

The molecular formula of Aluminum, (acetato-kappaO)dihydroxy- is [Al(OH)_2(C_2H_3O_2)]. The molecular weight is 120.04 .Scientific Research Applications

Synthesis of Alumina

Aluminum acetate is used in the synthesis of alumina, a material with a wide range of applications such as refractories, structural materials, sensors, and catalysts. Various synthesis methods allow for the production of submicrometric and nanometric alpha alumina .

Textile Industry

In the textile industry, aluminum acetate serves as a mordant in dyeing processes. It helps in fixing dyes onto fabrics, ensuring color fastness and vibrancy .

Waterproofing and Fireproofing

Aluminum acetate is employed as a waterproofing and fireproofing agent. Its application provides materials with resistance to water penetration and enhances their fire-retardant properties .

Medical Applications

It acts as a disinfectant in embalming and is used as a dusting powder for its antiseptic properties. Additionally, it finds use in antiperspirants due to its astringent qualities .

Nanofiber Production

Alumina nanofibers are prepared using aluminum acetate through techniques like electrospinning. These nanofibers have potential uses in composite materials due to their unique properties .

Nanoparticle Research

Aluminum oxide nanoparticles, derived from aluminum acetate, are studied for their high surface area, hardness, thermal stability, biocompatibility, and electrical insulation properties. These nanoparticles have applications across various scientific and industrial fields .

Environmental Protection

In environmental protection applications, aluminum acetate is used for its benign decomposition products (CO2 and H2O) during heat treatment processes. It also plays a role as a bidentate ligand connecting Al atoms to other atoms .

Mechanism of Action

Target of Action

The primary target of Aluminum Acetate is the body tissues, particularly the skin . It is used for the temporary relief of minor skin irritations .

Mode of Action

Aluminum Acetate acts as an astringent . An astringent is a chemical that tends to shrink or constrict body tissues, usually locally after topical medicinal application . The shrinkage or constriction is through osmotic flow of water (or other fluids) away from the area where the astringent was applied .

Biochemical Pathways

Aluminum Acetate affects starch, sucrose, and other carbohydrate metabolic pathways . It has been shown that when exposed to aluminum stress, the metabolite AKG helps combat the aluminum-dependent nuclear accumulation of hypoxia induced factor-1α (HIF-1α-), a transcription factor that mediates the expression of proteins involved in an anaerobic life-style .

Pharmacokinetics

Aluminum Acetate is applied topically to the affected area of the skin as a wet dressing or compress or as a soak . It is generally used in reconstituted or diluted solutions containing 0.13–0.5% Aluminum Acetate .

Result of Action

Aluminum Acetate helps relieve itching and has a cooling and drying effect; particularly useful on wet or weeping lesions . It also relieves inflammation and itching; cools and dries skin and wet or weeping skin lesions .

Action Environment

The impacts of Aluminum Acetate need to be examined in conjunction with other environmental factors to understand their combined effects . This broader perspective can help us uncover potential interactions and synergistic effects between Aluminum Acetate and other pollutants .

Safety and Hazards

properties

InChI |

InChI=1S/C2H4O2.Al.2H2O/c1-2(3)4;;;/h1H3,(H,3,4);;2*1H2/q;+1;;/p-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDYRYUINDGQKMC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O[Al].O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7AlO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044723 | |

| Record name | Dihydroxy aluminum acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aluminum, (acetato-kappaO)dihydroxy- | |

CAS RN |

7360-44-3 | |

| Record name | Aluminum monoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007360443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum, (acetato-.kappa.O)dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dihydroxy aluminum acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.